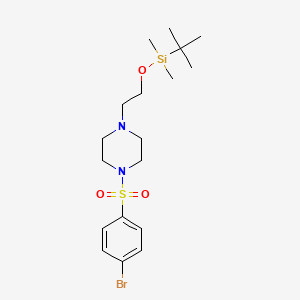

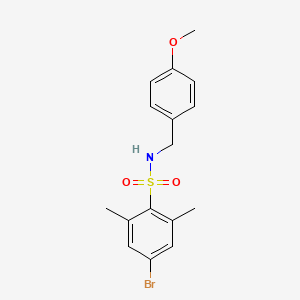

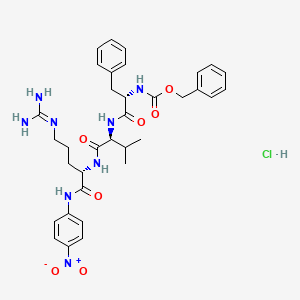

![molecular formula C8H9N5O B1446214 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1934943-45-9](/img/structure/B1446214.png)

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Overview

Description

Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential biological activities . They have been reported as potent inhibitors of certain types of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton’s tyrosine kinase (BTK) .

Synthesis Analysis

A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized . The most potent compound demonstrated significant inhibitory activity and selectivity for EGFR L858R/T790M and H1975 cells in vitro .

Chemical Reactions Analysis

These compounds have shown to inhibit certain kinases, suggesting they interact with these proteins in a way that blocks their activity .

Scientific Research Applications

Pharmacological Inhibitor Development

This compound has been explored for its potential as a pharmacological inhibitor, particularly targeting enzymes like tyrosine kinases . These enzymes are critical in signaling pathways that control cell division and survival, making them key targets in cancer therapy. The compound’s structure allows it to bind to the active sites of these enzymes, potentially inhibiting their function and thereby slowing down the progression of diseases such as cancer.

Antitumor Activity

Studies have shown that derivatives of pyrimido[4,5-d]pyrimidines exhibit a range of antitumor activities . They have been tested against various cancer cell lines, including human pulmonary carcinoma cells, where certain derivatives have demonstrated potent antitumor effects. This opens up avenues for the development of new chemotherapeutic agents.

Biological Activity Research

The diverse set of structures derived from pyrimido[4,5-d]pyrimidines has been the subject of extensive research to understand their biological activities . These activities include antimicrobial, antifolate, anti-inflammatory, and anticancer effects, making them valuable in the development of new drugs with multiple therapeutic applications.

Materials Science

In the field of materials science, the compound’s derivatives have been used to create novel materials with potential applications in drug delivery systems . Their ability to form stable structures can be utilized to transport therapeutic agents to specific sites within the body, enhancing the efficacy of treatments.

Environmental Science Applications

The compound’s derivatives have been studied for their role in plant protection as growth regulators . This application is crucial in agriculture, where controlling plant growth and protecting crops from pests and diseases can significantly impact food production and sustainability.

Chemical Engineering

In chemical engineering, the compound has been used in the synthesis of complex molecules through multicomponent reactions (MCRs) . These reactions are valued for their efficiency and have been employed in the creation of a variety of pharmacologically active molecules, showcasing the compound’s versatility in synthetic chemistry.

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg .

Mode of Action

Similar compounds have been shown to inhibit the growth of certain cell lines .

Biochemical Pathways

Similar compounds have been shown to alter cell cycle progression .

Result of Action

Similar compounds have been shown to significantly inhibit the proliferation of certain cell lines .

properties

IUPAC Name |

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRWHBRIKBJNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CN(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

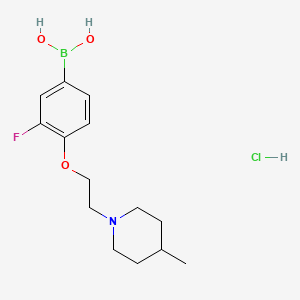

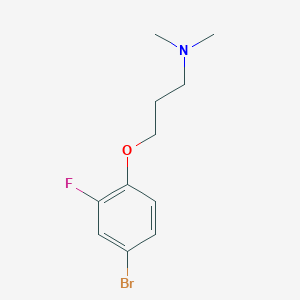

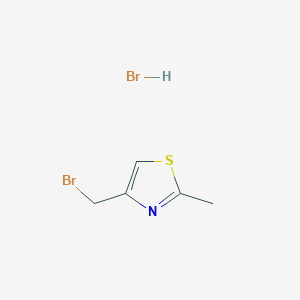

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

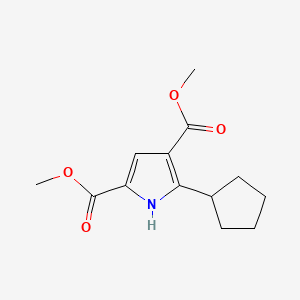

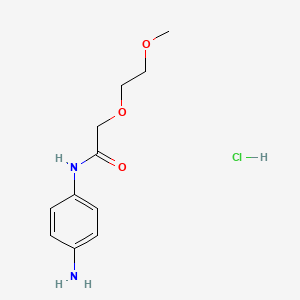

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)